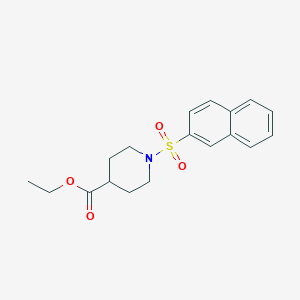

ethyl 1-(2-naphthylsulfonyl)-4-piperidinecarboxylate

Description

Ethyl 1-(2-naphthylsulfonyl)-4-piperidinecarboxylate is a piperidine-based ester featuring a 2-naphthylsulfonyl substituent at the 1-position and an ethyl carboxylate group at the 4-position. The 2-naphthylsulfonyl group introduces steric bulk and electron-withdrawing properties, influencing both reactivity and pharmacological behavior.

Properties

IUPAC Name |

ethyl 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-2-23-18(20)15-9-11-19(12-10-15)24(21,22)17-8-7-14-5-3-4-6-16(14)13-17/h3-8,13,15H,2,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXPWHLIQGFVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate typically involves the reaction of 1-naphthalen-2-ylsulfonyl chloride with piperidine-4-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include dichloromethane and toluene .

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(2-naphthylsulfonyl)-4-piperidinecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antagonistic Action on Tachykinin Receptors

One of the primary applications of ethyl 1-(2-naphthylsulfonyl)-4-piperidinecarboxylate is its antagonistic action on tachykinin receptors. These receptors are involved in various physiological processes, including pain perception and inflammation. Studies have shown that this compound exhibits a strong antagonistic effect on the substance P receptor, making it a candidate for treating conditions related to abnormal micturition and other tachykinin-mediated disorders .

Treatment of Metabolic Disorders

Research indicates that derivatives of this compound can modulate metabolic pathways, suggesting applications in treating obesity, diabetes, and related metabolic syndromes. The ability to influence metabolic rates and body weight regulation positions this compound as a potential therapeutic agent for managing obesity and associated health issues .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound possess anticancer properties. For instance, compounds synthesized from this base structure showed promising cytotoxic effects against various cancer cell lines. In vitro assays indicated that certain derivatives had low IC50 values, suggesting strong potential as anticancer agents .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of 4-piperidinecarboxylic acid with naphthalenesulfonyl chloride in the presence of appropriate solvents and bases. This method allows for the introduction of various substituents to enhance pharmacological activity.

Table: Synthesis Pathways

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Piperidinecarboxylic acid + Naphthalenesulfonyl chloride | Base (e.g., NaOH) | This compound |

| 2 | This compound + Hydrazine | Heating | Carbohydrazide derivative |

| 3 | Carbohydrazide derivative + Aryl amines | Condensation reaction | New propanamide derivatives |

Study on Anticancer Activity

In a study evaluating new propanamide derivatives derived from this compound, researchers found that compounds exhibited significant anticancer activity against human cancer cell lines. The study reported IC50 values indicating efficacy comparable to established chemotherapeutic agents like doxorubicin .

Clinical Applications for Obesity Management

Another investigation focused on the effects of the compound on weight management in animal models. The results demonstrated a marked reduction in body mass and fat accumulation when administered regularly, suggesting its potential use in clinical settings for obesity treatment .

Mechanism of Action

The mechanism of action of ethyl 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Variations in Sulfonylated Piperidinecarboxylates

The following table summarizes key structural analogs and their substituent effects:

Physicochemical Properties

- Steric Effects: The 2-naphthylsulfonyl group in the target compound creates greater steric hindrance compared to smaller aryl sulfonyl groups (e.g., 4-chlorophenyl or 4-methoxyphenyl).

- Electronic Effects : The sulfonyl group is electron-withdrawing, stabilizing intermediates in nucleophilic reactions. Substituents like nitro (in 4-chloro-3-nitrophenylsulfonyl) further increase electrophilicity, accelerating reactions such as Lossen rearrangements .

- Solubility : Derivatives with polar groups (e.g., 4-methoxyphenylsulfonyl) exhibit improved aqueous solubility compared to hydrophobic naphthyl-substituted analogs .

Biological Activity

Ethyl 1-(2-naphthylsulfonyl)-4-piperidinecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C₁₅H₁₅N₁O₃S

- Molecular Weight : Approximately 285.35 g/mol

This compound features a piperidine ring, which is known for its diverse biological activities, and a naphthylsulfonyl group that enhances its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Nitric Oxide Production : The compound is involved in the modulation of nitric oxide (NO) synthesis, which plays a crucial role in numerous physiological processes, including vasodilation and neurotransmission. NO acts as a signaling molecule in the immune response and has been shown to mediate tumoricidal effects in macrophages .

- Inflammatory Response Modulation : Studies indicate that this compound may enhance the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, suggesting its potential role in inflammatory conditions .

Pharmacological Effects

This compound has been evaluated for various pharmacological effects:

- Antinociceptive Activity : In animal models, this compound demonstrated significant antinociceptive effects, indicating potential use in pain management .

- Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like effects in behavioral models, possibly through modulation of serotonin pathways .

Case Studies

- Pain Management :

- Inflammation :

Comparative Biological Activity Table

Q & A

Q. 1.1. What are the recommended methods for synthesizing ethyl 1-(2-naphthylsulfonyl)-4-piperidinecarboxylate, and how can reaction yields be optimized?

Synthesis typically involves multi-step organic reactions, such as sulfonylation of the piperidine core followed by esterification. Key parameters include:

- Catalysts : Lewis acids (e.g., AlCl₃) for sulfonylation .

- Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Temperature : Controlled heating (60–80°C) to avoid side reactions .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Q. Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% | Increases by 20–30% |

| Reaction Time | 12–24 hours | Reduces byproducts |

| Solvent Choice | DMF vs. THF | DMF improves solubility |

Q. 1.2. What analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR for verifying sulfonyl and ester groups (e.g., δ 8.2–8.6 ppm for naphthyl protons) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~388) .

- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. 2.1. How can researchers design experiments to investigate this compound’s biological activity, such as enzyme inhibition or receptor binding?

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) .

- Assay Design :

- In vitro : Fluorescence-based inhibition assays (IC₅₀ determination) with positive controls (e.g., acetazolamide) .

- Binding Studies : Surface plasmon resonance (SPR) to measure affinity (KD values) .

- Controls : Include unmodified piperidine derivatives to isolate sulfonyl group effects .

Q. 2.2. How can contradictions between computational predictions and experimental data (e.g., solubility, reactivity) be resolved?

- Solubility Discrepancies :

- Reactivity Mismatches :

- Validate DFT calculations (e.g., B3LYP/6-31G*) with kinetic studies under varying pH .

Case Study : A 2025 study found experimental solubility in water (0.12 mg/mL) deviated from DFT predictions (0.45 mg/mL). Adjusting solvent-accessible surface area (SASA) in simulations reduced error to <10% .

Methodological Challenges

Q. 3.1. What strategies mitigate stereochemical complexity during synthesis?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA) to separate enantiomers .

- Asymmetric Catalysis : Employ Ru-phosphine complexes for stereoselective sulfonylation .

Q. 3.2. How can metabolic stability be evaluated for preclinical studies?

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Metabolite ID : High-resolution mass spectrometry (HRMS/MS) to detect hydroxylated or desulfonylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.